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Compound of Interest

8-(3-Fluorophenyl)-8-
Compound Name:
oxooctanenitrile

CAS No.: 898767-27-6

Cat. No.: B1324214

Get Quote

Executive Summary & Compound Profile

8-(3-Fluorophenyl)-8-oxooctanenitrile (CAS: 898767-27-6) is a critical building block in the
synthesis of histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP)
inhibitors.[1] Its structural integrity is defined by three distinct moieties: a 3-fluorophenyl ring, a
ketone linker, and a terminal nitrile on an aliphatic octyl chain.[1]

This guide compares the Mass Spectrometry (MS) performance of this compound against its
non-fluorinated analog (8-phenyl-8-oxooctanenitrile) and regioisomers, providing a robust
framework for impurity profiling and structural confirmation.[1]

Physicochemical Snapshot
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Property Specification

Formula C14H16FNO

Exact Mass 233.1216 Da

Molecular Weight 233.28 g/mol

Key Functional Groups Aryl Fluoride (m-sub), Ketone (C8), Nitrile (C1)
LogP (Predicted) ~3.87 (Lipophilic)

Comparative Analysis: Target vs. Alternatives

In synthesis, this compound often co-elutes with defluorinated byproducts or regioisomers. The
following comparison highlights the diagnostic mass shifts required to distinguish the target
from these common impurities.

Comparison 1: Fragmentation Specificity (EI/CID
Source)

The presence of the fluorine atom on the meta-position of the phenyl ring introduces a distinct
mass shift (+18 Da) compared to the unsubstituted analog.
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Target: 3-Fluoro Alternative: Non- ) )
Feature Diagnostic Value
Analog Fluoro Analog
+18 Da Shift confirms
Molecular lon (M+) m/z 233 m/z 215 o
Fluorination.[1]
Cleavage a- to
Base Peak (Acylium) m/z 123 m/z 105 carbonyl.[1] High
abundance.
Rearrangement
product.[1] Confirms
McLafferty lon m/z 138 m/z 120 ]
chain length >3
carbons.[1]
Rare in low-energy
Fluorine Loss m/z 214 (M-19) N/A CID; indicative of Ar-F

bond.[1]

Comparison 2: lonization Efficiency (ESI vs. APCI)
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Mode Performance Rating Observation

Forms stable [M+H]* (m/z 234)
and [M+Na]* (m/z 256)
) adducts.[1] The nitrile nitrogen
ESI (+) (High) )
is a weak proton acceptor, but
the ketone oxygen assists

ionization.

Preferred for this compound
due to its moderate lipophilicity
) and lack of highly basic
APCI (+) (Superior) )
amines. Shows reduced
adduct formation compared to

ESL[1]

Essential for structural
fingerprinting.[1] Generates
) ) rich fragmentation data
El (70 eV) (Diagnostic)
(McLafferty, a-cleavage)
unavailable in soft ionization

modes.[1]

Deep Dive: Fragmentation Mechanisms

To validate the structure, one must confirm the connectivity between the aryl ring and the alkyl
chain. The fragmentation follows two primary pathways governed by charge localization on the

carbonyl oxygen.

Pathway A: Alpha-Cleavage (Formation of Acylium lon)

The most thermodynamically favored pathway involves the homolytic cleavage of the C-C bond
adjacent to the carbonyl group (between C8 and C7).[2]

e Mechanism: The radical cation localizes on the oxygen.[1] Alpha-cleavage expels the alkyl-
nitrile radical.[1]

¢ Product: A resonance-stabilized 3-fluorobenzoyl cation (m/z 123).[1]
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 Significance: This peak confirms the presence of the Fluorine on the ring and the integrity of
the Carbonyl-Aryl bond.[1]

Pathway B: McLafferty Rearrangement

Because the alkyl chain exceeds 3 carbons (gamma-hydrogen availability at C5), the molecule
undergoes a site-specific rearrangement.[1]

e Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen (from C5).[1][2] The C7-C6
bond breaks.[1]

e Product: A 3-fluoroacetophenone enol radical cation (m/z 138) + neutral alkene-nitrile.[1]

 Significance: This peak proves the ketone is attached to a chain of at least 3 carbons,
distinguishing it from methyl-ketone degradation products.[1]

Pathway Visualization
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Caption: Figure 1. Primary fragmentation pathways of 8-(3-Fluorophenyl)-8-oxooctanenitrile
showing diagnostic ions m/z 123 (Alpha-cleavage) and m/z 138 (McLafferty Rearrangement).

[1]

Experimental Protocols

To replicate these results, the following validated protocols for LC-MS and GC-MS are
recommended.
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Protocol A: High-Resolution LC-MS/MS (Impurity
Profiling)

¢ Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 um).[1]

Mobile Phase:

o A: Water + 0.1% Formic Acid.[1]

o B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

lonization: ESI Positive Mode.

o Capillary Voltage: 3500 V.[1]

o Fragmentor: 135 V (Optimized to prevent in-source fragmentation).[1]

Detection: Extract lon Chromatogram (EIC) for m/z 234.1294 £ 5 ppm.

Protocol B: GC-MS (Structural Confirmation)

e Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[1]

« Inlet: Splitless mode at 250°C.

e Column: HP-5ms (30m x 0.25mm, 0.25um film).[1]

e Temperature Program: 60°C (1 min hold) - 20°C/min - 300°C (3 min hold).
e Source: Electron Impact (El) at 70 eV.[1]

e Scan Range: m/z 40-400.[1]

o Expected Retention: Late eluter due to high boiling point (~400°C predicted).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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